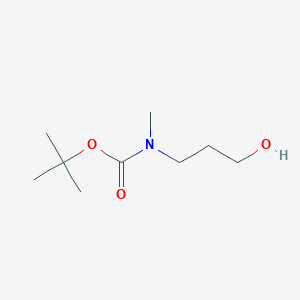

tert-Butyl 3-hydroxypropylmethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGLBUZZTLPCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438874 | |

| Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98642-44-5 | |

| Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-hydroxypropylmethylcarbamate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of tert-Butyl 3-hydroxypropylmethylcarbamate. It also explores its significant role as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in modern drug discovery.

Chemical Properties and Structure

This compound, with the IUPAC name tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate, is a carbamate ester. Carbamates are organic compounds derived from carbamic acid (NH₂COOH). The presence of a bulky tert-butyl group and a hydrophilic hydroxypropyl chain imparts specific solubility and reactivity characteristics to the molecule.

Chemical Structure

The chemical structure of this compound consists of a central carbamate functional group. A methyl group and a 3-hydroxypropyl group are attached to the nitrogen atom, while a tert-butyl group is attached to the oxygen atom of the carbamate.

Key Structural Features:

-

Carbamate Group (-N(R)-COO-R'): The core functional group, influencing the molecule's polarity and chemical reactivity.

-

tert-Butyl Group (-C(CH₃)₃): A bulky, lipophilic group that can influence steric interactions and solubility in nonpolar solvents.

-

3-Hydroxypropyl Group (-CH₂CH₂CH₂OH): A flexible alkyl chain with a terminal primary alcohol, which increases polarity and provides a reactive site for further chemical modifications.

-

Methyl Group (-CH₃): Attached to the nitrogen, it completes the tertiary amine nature of the carbamate nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values from reliable sources are included.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO₃ | PubChem |

| Molecular Weight | 189.25 g/mol | PubChem |

| Appearance | Oil | ChemicalBook |

| Boiling Point | 120 °C at 0.08 Torr | ChemicalBook |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | ChemicalBook |

| XLogP3-AA (Predicted) | 0.8 | PubChem |

Experimental Protocols

Synthesis

A general and widely used method for the synthesis of tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). For this compound, the synthesis would proceed from 3-(methylamino)-1-propanol.

Reaction:

3-(Methylamino)-1-propanol + Di-tert-butyl dicarbonate → this compound

General Protocol:

-

Dissolution: Dissolve 3-(methylamino)-1-propanol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution in an ice bath (0 °C).

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate to the cooled solution. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or N,N-diisopropylethylamine, to neutralize the carbonic acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

-

Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Washing: Wash the combined organic layers with brine to remove any remaining aqueous impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically an oil and can be purified using standard laboratory techniques.

Protocol for Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane and ethyl acetate, is used as the eluent. The polarity of the mobile phase is optimized to achieve good separation of the product from any impurities.

-

Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| 1H NMR | Structural confirmation and purity assessment | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (singlet, ~2.8-3.0 ppm), and the propyl chain protons (multiplets). The hydroxyl proton will appear as a broad singlet. |

| 13C NMR | Structural confirmation | Resonances for the carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the methyl and propyl groups. |

| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for the O-H stretch of the alcohol (~3400 cm⁻¹), C-H stretches of the alkyl groups (~2850-3000 cm⁻¹), and a strong C=O stretch of the carbamate (~1680-1700 cm⁻¹). |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight. |

| HPLC/GC-MS | Purity assessment and quantification | A single major peak in the chromatogram indicates a high degree of purity. |

Role in PROTAC Drug Development

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Technology: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. This technology offers a novel therapeutic modality with the potential to target proteins that have been historically considered "undruggable" by traditional small molecule inhibitors.

A PROTAC molecule consists of three key components:

-

A ligand for the target protein (Protein of Interest - POI).

-

A ligand for an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The linker plays a crucial role in the efficacy of a PROTAC by controlling the distance and relative orientation of the POI and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.

This compound as a PROTAC Linker

The structure of this compound, with its terminal hydroxyl group, makes it an ideal precursor for the synthesis of more complex linker structures. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the attachment of either the POI-binding ligand or the E3 ligase-binding ligand. The Boc-protected amine allows for selective deprotection and subsequent elaboration of the linker chain.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The PROTAC signaling pathway, illustrating the formation of the ternary complex and subsequent protein degradation.

Caption: A typical workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis and well-defined structural features. Its growing importance as a versatile linker in the rapidly advancing field of PROTAC-based drug discovery underscores its significance for researchers in medicinal chemistry and chemical biology. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this compound in the development of next-generation therapeutics.

tert-Butyl 3-hydroxypropylmethylcarbamate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3-hydroxypropylmethylcarbamate, a key chemical intermediate. The document outlines its chemical properties, a known synthetic application, and the broader context of its utility in pharmaceutical research and development, based on the functions of structurally related compounds.

Compound Identification and Properties

This compound is a carbamate ester characterized by a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom, with a terminal hydroxypropyl group. This bifunctional nature makes it a useful building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 98642-44-5 | [1] |

| Molecular Formula | C₉H₁₉NO₃ | N/A |

| Molecular Weight | 189.25 g/mol | N/A |

| IUPAC Name | tert-butyl (3-hydroxypropyl)(methyl)carbamate | N/A |

| Synonyms | N-Boc-3-(methylamino)-1-propanol, (3-Hydroxy-propyl)-methyl-carbamic acid tert-butyl ester | [1] |

Synthetic Application

While detailed, peer-reviewed experimental protocols for this compound are not widely available in public literature, its use as a reactant has been documented in patent literature. A specific application is described in patent WO2021188948A1, which details its use in the synthesis of intermediates for MDM2 degraders.

Experimental Protocol: Alkylation Reaction

The following protocol is adapted from the synthetic scheme described in patent WO2021188948A1. This reaction illustrates the utility of the hydroxyl group for further chemical modification.

Reaction:

To a solution of this compound (CAS 98642-44-5) in tetrahydrofuran (THF), tetrabutylammonium iodide (TBAI) and potassium iodide (KI) are added. Subsequently, potassium hydroxide (KOH) is added to the mixture. The reaction is stirred at room temperature.[2]

Workflow:

Role in Drug Discovery and Development

Specific biological activity or signaling pathway modulation by this compound has not been reported in the available literature. However, its structural motifs, namely the Boc-protected amine and the hydroxyl functional group, are common in molecules designed for pharmaceutical applications.

The N-Boc protecting group is crucial in multi-step organic syntheses, allowing for the selective masking of a reactive amine functionality while other parts of the molecule are modified. This group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

Compounds of this class, N-Boc protected amino alcohols, serve as versatile building blocks in the synthesis of more complex molecules, including:

-

Linkers for Proteolysis Targeting Chimeras (PROTACs): The aliphatic chain can be incorporated into the linker region of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.

-

Pharmaceutical Intermediates: The hydroxyl and protected amine groups allow for sequential reactions to build complex molecular scaffolds for a variety of therapeutic targets.

-

Peptide Synthesis: Modified amino alcohols can be incorporated into peptides to introduce non-natural functionalities, potentially enhancing stability or activity.

References

Spectroscopic Analysis of tert-Butyl 3-hydroxypropylmethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-Butyl 3-hydroxypropylmethylcarbamate, also known as N-Boc-3-(methylamino)-1-propanol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, detailed experimental protocols for obtaining these spectra are provided.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate

-

Synonyms: N-Boc-3-(methylamino)-1-propanol, tert-Butyl (3-hydroxypropyl)methylcarbamate

-

CAS Number: 98642-44-5

-

Molecular Formula: C₉H₁₉NO₃[1]

-

Molecular Weight: 189.25 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, such as tert-butyl N-(3-hydroxypropyl)carbamate and other N-Boc protected amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | Triplet | 2H | -CH₂-OH |

| ~3.25 | Triplet | 2H | -N-CH₂- |

| ~2.85 | Singlet | 3H | -N-CH₃ |

| ~1.70 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (Carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~61.0 | -CH₂-OH |

| ~49.0 | -N-CH₂- |

| ~35.0 | -N-CH₃ |

| ~32.0 | -CH₂-CH₂-CH₂- |

| ~28.5 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 2975 - 2850 | Strong | C-H stretch (alkane) |

| 1690 - 1670 | Strong | C=O stretch (carbamate) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1390 and 1365 | Medium | C-H bend (tert-butyl) |

| 1250 - 1150 | Strong | C-O stretch (carbamate) |

| 1050 | Medium-Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 190.14 | [M+H]⁺ (protonated molecule) |

| 175.12 | [M-CH₃]⁺ |

| 134.10 | [M-C₄H₉]⁺ (loss of tert-butyl) |

| 116.09 | [M-Boc]⁺ |

| 102.08 | [M-C₄H₉O₂]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of this compound

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16 to 64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of this compound

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Syringe pump or liquid chromatography (LC) system for sample introduction

-

Solvent (e.g., methanol, acetonitrile, water)

-

Sample of this compound

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for the analyte.

-

-

Sample Infusion: Introduce the sample solution into the mass spectrometer at a constant flow rate using a syringe pump or via an LC system.

-

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

If using a tandem mass spectrometer (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and acquire a product ion spectrum to observe fragmentation.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Physicochemical Landscape of tert-Butyl 3-hydroxypropyl(methyl)carbamate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive analysis of the solubility and stability of tert-Butyl 3-hydroxypropyl(methyl)carbamate (CAS No. 98642-44-5), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, detailed experimental protocols for in-house determination of these critical parameters, and a logical workflow for a comprehensive physicochemical assessment.

Introduction

tert-Butyl 3-hydroxypropyl(methyl)carbamate is a bifunctional molecule featuring a hydroxyl group and a Boc-protected secondary amine. This structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in common solvents is crucial for optimizing reaction conditions, purification strategies, and formulation development. Equally important is its chemical stability, which dictates storage conditions, shelf-life, and potential degradation pathways that could impact the purity and safety of subsequent products.

While extensive quantitative data for this specific compound is not widely available in public literature, this guide consolidates known information and provides robust, adaptable methodologies for its empirical determination.

Solubility Profile

The solubility of a compound is a fundamental property influencing its handling and application. Based on available data, tert-Butyl 3-hydroxypropyl(methyl)carbamate exhibits varied solubility across different solvent classes.

Quantitative Solubility Data

A summary of the available quantitative solubility data is presented in Table 1. The scarcity of data highlights the necessity for experimental determination for specific applications. A predicted aqueous solubility has been reported, suggesting the compound is very soluble in water[1].

Table 1: Quantitative Solubility of tert-Butyl 3-hydroxypropyl(methyl)carbamate

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Water | H₂O | 10.2 | 14.7[1] | Predicted value; classified as "very soluble"[1]. |

| Methanol | CH₃OH | 5.1 | Not Available | Expected to be a good solvent. |

| Ethanol | C₂H₅OH | 4.3 | Not Available | Expected to be a good solvent. |

| Acetone | C₃H₆O | 5.1 | Not Available | Expected to be a good solvent. |

| Acetonitrile | C₂H₃N | 5.8 | Not Available | Expected to be a good solvent. |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble (Qualitative)[2] | - |

| Chloroform | CHCl₃ | 4.1 | Soluble (Qualitative)[2] | - |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble (Qualitative)[2] | - |

| Tetrahydrofuran | C₄H₈O | 4.0 | Not Available | Expected to be a good solvent. |

| Toluene | C₇H₈ | 2.4 | Not Available | Expected to have lower solubility. |

| Hexane | C₆H₁₄ | 0.1 | Not Available | Expected to have very low solubility. |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | Soluble (Qualitative)[2] | A good solvent for many organic compounds. |

Stability Profile

The stability of tert-Butyl 3-hydroxypropyl(methyl)carbamate is largely governed by the tert-butoxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions and thermal stress.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. While specific studies on this molecule are not publicly documented, the known chemistry of Boc-carbamates provides a strong indication of its stability profile. A summary of expected stability under various conditions is provided in Table 2.

Table 2: Predicted Stability of tert-Butyl 3-hydroxypropyl(methyl)carbamate

| Condition | Stability | Predicted Degradation Pathway |

| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions to yield the corresponding secondary amine, isobutylene, and carbon dioxide. |

| Neutral pH | Generally Stable | Minimal degradation is expected under neutral aqueous conditions at ambient temperature. |

| Basic pH | Generally Stable | The Boc group is known to be stable towards most basic conditions. |

| Oxidative | Potentially Unstable | The secondary amine, once deprotected, and the primary alcohol could be susceptible to oxidation. |

| Thermal | Potentially Unstable | At elevated temperatures, carbamates can undergo thermal decomposition, potentially leading to the elimination of isobutylene and carbon dioxide. |

| Photolytic | To be determined | Photostability should be evaluated as per ICH Q1B guidelines. |

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability, which can be adapted by researchers for their specific needs.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of tert-Butyl 3-hydroxypropyl(methyl)carbamate in a given solvent at a specific temperature.

Materials:

-

tert-Butyl 3-hydroxypropyl(methyl)carbamate

-

Selected solvents (e.g., water, ethanol, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation: Add an excess amount of tert-Butyl 3-hydroxypropyl(methyl)carbamate to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of the compound by comparing its response to a standard curve prepared with known concentrations of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of the compound, based on ICH guidelines[3][4][5][6].

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

-

tert-Butyl 3-hydroxypropyl(methyl)carbamate

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of tert-Butyl 3-hydroxypropyl(methyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a PDA detector or MS to help identify the degradation products.

Logical Flow for Stability Assessment:

Caption: Logical Flow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of tert-Butyl 3-hydroxypropyl(methyl)carbamate. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers to determine these critical parameters for their specific applications. A thorough experimental investigation into the solubility and stability of this versatile building block is highly recommended to ensure the success and reproducibility of its use in research and development.

References

- 1. 98642-44-5 | N-Methyl-N-boc-aminopropan-3-ol | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. tert-butyl 3-hydroxypropylmethylcarbamate | 98642-44-5 [chemicalbook.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. snscourseware.org [snscourseware.org]

- 6. database.ich.org [database.ich.org]

Synthesis of tert-Butyl 3-hydroxypropylmethylcarbamate from 3-(methylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-hydroxypropyl(methyl)carbamate from 3-(methylamino)-1-propanol. This reaction, a pivotal step in many organic synthesis pathways, involves the protection of the secondary amine functionality using a tert-butoxycarbonyl (Boc) group. This document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents relevant chemical and physical data in a structured format. The guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to effectively perform and understand this important transformation.

Introduction

The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2][3] The target compound, tert-butyl 3-hydroxypropyl(methyl)carbamate, is a valuable intermediate in the synthesis of more complex molecules, where the Boc-protected amine allows for selective reactions at other functionalities, such as the hydroxyl group.

The synthesis involves the reaction of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds via nucleophilic attack of the secondary amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the desired carbamate.

Chemical Reaction and Mechanism

The overall chemical transformation is as follows:

3-(methylamino)-1-propanol + Di-tert-butyl dicarbonate → tert-Butyl 3-hydroxypropyl(methyl)carbamate

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and often in the presence of a base to neutralize the acidic byproduct, although the reaction can also proceed without an added base. The selection of di-tert-butyl dicarbonate as the protecting agent is advantageous due to its commercial availability and the fact that the byproducts of the reaction are benign (tert-butanol and carbon dioxide).[4]

Experimental Protocol

The following protocol is adapted from a similar synthesis of a Boc-protected amino alcohol and represents a standard and reliable method for the preparation of tert-butyl 3-hydroxypropyl(methyl)carbamate.[5]

Materials:

-

3-(methylamino)-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-(methylamino)-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM), di-tert-butyl dicarbonate (1.1 equivalents) is added at 0 °C under a nitrogen or argon atmosphere.[5]

-

The reaction mixture is stirred at room temperature for 2 hours.[5]

-

Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), water is added to the reaction mixture.

-

The aqueous phase is extracted with DCM.

-

The combined organic fractions are washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.[5]

-

The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄.[5]

-

After filtration, the solvent is removed under reduced pressure using a rotary evaporator to afford the title compound.[5]

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties of Reactant and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-(methylamino)-1-propanol | C₄H₁₁NO | 89.14 | 4551-40-0 |

| tert-Butyl 3-hydroxypropyl(methyl)carbamate | C₉H₁₉NO₃ | 189.25 | 98642-44-5 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometric Ratio (Substrate:Boc₂O) | 1 : 1.1 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

| Reported Yield | Quantitative[5] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and workup of tert-butyl 3-hydroxypropyl(methyl)carbamate.

Caption: Experimental workflow for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

Conclusion

The synthesis of tert-butyl 3-hydroxypropyl(methyl)carbamate from 3-(methylamino)-1-propanol via Boc protection is a straightforward and high-yielding reaction. The use of di-tert-butyl dicarbonate provides a mild and efficient method for the protection of the secondary amine. The protocol detailed in this guide is robust and can be readily implemented in a standard organic synthesis laboratory. This intermediate serves as a versatile building block for the synthesis of a wide array of more complex molecules, making this synthetic procedure highly valuable for researchers in drug discovery and development.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

Mechanism of Boc protection using di-tert-butyl dicarbonate

An In-depth Technical Guide on the Mechanism of Boc Protection Using Di-tert-butyl Dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amines is a critical strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule construction. The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups due to its ease of introduction, stability under various conditions, and facile removal under mild acidic conditions.[1][2] This guide provides a comprehensive technical overview of the mechanism of Boc protection using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), detailing the reaction mechanism, quantitative data on its application, experimental protocols, and the logical workflow.

The Boc group effectively masks the nucleophilic and basic nature of amines, preventing them from undergoing unwanted reactions during subsequent synthetic transformations.[2][3] A key advantage of the Boc group is its orthogonality with other common protecting groups. For instance, it remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group, making it invaluable in complex synthetic routes like solid-phase peptide synthesis (SPPS).[2][4][5]

Core Reaction Mechanism

The introduction of the Boc group onto an amine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate.[2][6] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This initial attack forms a transient tetrahedral intermediate.[1][2] The reaction can be performed with or without a base, which influences the subsequent steps of the mechanism.

Base-Catalyzed Mechanism

In the presence of a base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP), the reaction is often accelerated.[1][7] The base serves to deprotonate the positively charged amine in the intermediate, facilitating the collapse of the tetrahedral intermediate.[1][8] This collapse results in the elimination of a tert-butyl carbonate leaving group.[8][9] This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is then protonated by the previously formed protonated base to generate tert-butanol.[8] The evolution of CO₂ gas is a strong driving force for the reaction.[5][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Commercial Availability and Sourcing of tert-Butyl 3-hydroxypropyl(methyl)carbamate: A Technical Guide

For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical entities is a critical step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of tert-Butyl 3-hydroxypropyl(methyl)carbamate (CAS No. 98642-44-5), a key building block in organic synthesis.

Overview of tert-Butyl 3-hydroxypropyl(methyl)carbamate

tert-Butyl 3-hydroxypropyl(methyl)carbamate is a carbamate derivative with the linear formula C9H19NO3.[1][2] It is recognized for its utility as an intermediate in the synthesis of more complex molecules. The presence of the Boc protecting group and a hydroxyl functionality makes it a versatile reagent in multi-step synthetic pathways.

Commercial Suppliers and Product Specifications

The availability of tert-Butyl 3-hydroxypropyl(methyl)carbamate from various chemical suppliers is a key consideration for project planning and execution. Below is a summary of suppliers who list this compound in their catalogs. It is important to note that stock levels and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | Not specified in search results | Not specified in search results | Inquire | 98642-44-5 |

| Fluorochem | FLUH99C87FB6 | Not specified in search results | Inquire | 98642-44-5 |

Note: The information provided is based on publicly available data. For bulk quantities or specific purity requirements, it is advisable to contact the suppliers directly.

Sourcing Workflow for Research Chemicals

The process of acquiring a specialized chemical like tert-Butyl 3-hydroxypropyl(methyl)carbamate for research purposes follows a structured workflow. This ensures that the correct compound, in the required purity and quantity, is obtained in a timely and compliant manner. The following diagram illustrates a typical sourcing workflow.

Caption: A diagram illustrating the workflow for sourcing research chemicals.

Experimental Protocols

Detailed experimental protocols for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate are typically proprietary to the manufacturers. However, general synthetic routes for N-Boc protected amino alcohols are well-documented in organic chemistry literature. These methods often involve the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. For specific, non-commercially available analogs, researchers may need to develop a custom synthesis route.

This guide provides a foundational understanding of the commercial landscape for tert-Butyl 3-hydroxypropyl(methyl)carbamate. For further technical details, including safety data sheets (SDS) and certificates of analysis (CoA), direct engagement with the listed suppliers is essential.

References

Navigating the Safety Profile of tert-Butyl 3-hydroxypropylmethylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for tert-Butyl 3-hydroxypropylmethylcarbamate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on data from structurally similar compounds, it is prudent to handle this chemical with care, assuming it may cause skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is paramount when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashes. | Protects against splashes that could cause serious eye irritation or damage. |

| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier. |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. | Inhalation of vapors or aerosols may cause respiratory irritation. Engineering controls are the primary method of exposure control. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, labeled container for disposal.

Toxicological Information

Table 4: Acute Toxicity Data for Structurally Similar Carbamates

| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rabbit) |

| Butyl carbamate | 592-35-8 | 690 mg/kg[1][2] | No data available |

| tert-Butyl carbamate | 4248-19-5 | No data available | No data available |

The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance.

Experimental Protocols for Safety Assessment

For laboratories equipped to conduct toxicological assessments, the following standard protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to assess the effect of a compound on cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][4][5][6]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3][4][5][6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Acute Oral Toxicity Assessment: OECD 423 Guideline

This protocol follows the Acute Toxic Class Method to determine the oral toxicity of a substance.

Methodology:

-

Animal Selection: Use a small number of animals (typically rats), usually of a single sex, for each step.[7][8][9]

-

Dose Administration: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[7][8][9]

-

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[7][8][9]

-

Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step, which may involve dosing at a higher or lower level, or stopping the test.[7][8][9]

-

Classification: The substance is classified into a toxicity category based on the observed mortality at different dose levels.[7][8][9]

Metabolic Pathways and Potential for Drug Interactions

Carbamates are primarily metabolized in the liver. Understanding these metabolic pathways is crucial for assessing potential drug-drug interactions.

General Metabolic Pathway of Carbamates

The metabolism of carbamates generally involves two main phases. Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to oxidation, hydroxylation, and dealkylation. Phase II metabolism involves the conjugation of the metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Caption: Generalized metabolic pathway of carbamates.

Cytochrome P450 Inhibition Assay

To assess the potential of this compound to inhibit major CYP isoforms, a CYP inhibition assay can be performed.

Methodology:

-

Incubation: Incubate human liver microsomes or recombinant CYP enzymes with a specific probe substrate and various concentrations of this compound.[10][11][12][13][14]

-

Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.[10][11][12][13][14]

-

IC50 Determination: Determine the concentration of this compound that causes 50% inhibition (IC50) of the probe substrate's metabolism.[10][11][12][13][14]

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 11. lnhlifesciences.org [lnhlifesciences.org]

- 12. criver.com [criver.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. enamine.net [enamine.net]

An In-depth Technical Guide on tert-Butyl 3-hydroxypropylmethylcarbamate in Medicinal Chemistry

Introduction

tert-Butyl 3-hydroxypropylmethylcarbamate (CAS No. 98642-44-5), also known as N-Boc-3-(methylamino)-1-propanol, is a bifunctional organic molecule.[1][2] While this specific compound is commercially available, a comprehensive review of medicinal chemistry literature reveals a notable scarcity of published research detailing its specific biological activities or applications in drug development.[2] However, by examining its structural components—a tert-butoxycarbonyl (Boc) protecting group and a hydroxypropylmethylcarbamate core—we can infer its potential roles and applications in medicinal chemistry. This guide provides an overview of its physicochemical properties, a probable synthetic route with a general experimental protocol, and a discussion of the significance of its constituent moieties in the broader context of drug discovery.

Physicochemical Properties

Based on available data from chemical suppliers, the known properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 98642-44-5 | [1][3] |

| Molecular Formula | C₉H₁₉NO₃ | [1][3] |

| Molecular Weight | 189.25 g/mol | [1][3] |

| Appearance | Light yellow oil | [3] |

| Boiling Point | 120 °C at 0.08 Torr | [3] |

| Predicted Density | 1.020 ± 0.06 g/cm³ | [3] |

| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [3] |

Synthesis of this compound

A likely synthetic route to this compound involves the protection of the secondary amine of 3-(methylamino)-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for introducing the Boc protecting group onto primary and secondary amines.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Boc Protection:

This protocol is a generalized procedure based on standard methods for the N-Boc protection of amino alcohols.

-

Reaction Setup: To a solution of 3-(methylamino)-1-propanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.0-1.2 equivalents). If the starting material is a salt (e.g., hydrochloride), a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is typically added to neutralize the acid.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a weak aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Role in Medicinal Chemistry

Due to the lack of specific literature for the title compound, its role in medicinal chemistry is inferred from the functions of its key structural features.

The tert-Butyl Carbamate (Boc) Group:

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide synthesis and the construction of complex molecules in drug discovery.[4] Its widespread use is due to its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions (e.g., with trifluoroacetic acid).[4]

In medicinal chemistry, the Boc group serves several purposes:

-

Intermediate Protection: It allows for selective reactions at other functional groups within a molecule.

-

Modulation of Physicochemical Properties: The bulky and lipophilic nature of the tert-butyl group can increase a molecule's solubility in organic solvents and its ability to cross cell membranes.[5]

-

Prodrugs: While less common for this purpose, carbamates can be designed as prodrugs that are cleaved in vivo to release an active pharmaceutical ingredient.[5]

The Hydroxypropylmethylcarbamate Moiety:

The core structure of the molecule can act as a versatile linker or spacer in the design of more complex therapeutic agents. The hydroxyl group provides a reactive handle for further functionalization, such as etherification or esterification, to attach other molecular fragments.

A significant application for similar bifunctional molecules is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's efficacy, and structures similar to this compound are used to construct these linkers.[6]

Caption: Generalized workflow for PROTAC synthesis.

Quantitative Data and Signaling Pathways

As there is no published biological data for this compound, it is not possible to provide tables of quantitative data (e.g., IC₅₀, Kᵢ values) or diagrams of specific signaling pathways in which it is involved. The primary role of this compound, as inferred from its structure, is that of a synthetic building block rather than a biologically active agent itself.

This compound is a chemical entity with potential utility in medicinal chemistry as a versatile building block. Its value lies in the combination of a stable, yet readily cleavable, Boc-protecting group and a functionalized core that can be incorporated into larger, more complex molecules. While direct research on its biological effects is currently unavailable, its structural similarity to linkers used in advanced therapeutic modalities like PROTACs suggests a potential application in this and other areas of drug discovery that require the controlled assembly of molecular components. Further research would be needed to fully elucidate any intrinsic biological activity and to explore its full potential in the synthesis of novel therapeutic agents.

References

- 1. tert-Butyl (3-hydroxypropyl)methylcarbamate | C9H19NO3 | CID 10375241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98642-44-5 [chemicalbook.com]

- 3. 98642-44-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for tert-Butyl 3-hydroxypropyl(methyl)carbamate: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate, a valuable intermediate in organic synthesis and drug development. The procedure outlined is based on the well-established method of amine protection using di-tert-butyl dicarbonate (Boc anhydride).

Introduction

Tert-Butyl 3-hydroxypropyl(methyl)carbamate is a bifunctional molecule containing a protected secondary amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the hydroxyl group, making this compound a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The following protocol details a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis involves the reaction of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate. The lone pair of the secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of the N-Boc protected product.

Caption: Reaction scheme for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate.[1]

Materials:

-

3-(Methylamino)-1-propanol

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(methylamino)-1-propanol (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of starting amine).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Boc Anhydride: While stirring, add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding deionized water to the flask.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The resulting product is often of high purity. If further purification is required, flash column chromatography on silica gel can be performed.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-(Methylamino)-1-propanol | 4551-40-0 | C₄H₁₁NO | 89.14 | Colorless liquid |

| Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Colorless to white solid or liquid |

| tert-Butyl 3-hydroxypropyl(methyl)carbamate | 98642-44-5 | C₉H₁₉NO₃ | 189.25 | Oil or liquid[2] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

-

Di-tert-butyl dicarbonate can cause irritation. Avoid contact with skin and eyes.

This protocol provides a general guideline. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

tert-Butyl 3-hydroxypropylmethylcarbamate as a protecting group for secondary amines

Application Notes: The Boc Group as a Protecting Group for Secondary Amines

The protection of amines is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Among the various protecting groups available, the tert-butyloxycarbonyl (Boc) group stands out due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. While the user inquired about tert-Butyl 3-hydroxypropylmethylcarbamate, this compound is not a recognized or documented protecting group for secondary amines in the available scientific literature. Therefore, these notes will focus on the widely used and well-characterized Boc group for the protection of secondary amines.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base. The resulting N-Boc protected amine is stable to many nucleophilic and basic conditions, making it an ideal choice for complex synthetic routes. Deprotection is cleanly achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), liberating the free amine, tert-butanol, and carbon dioxide.

Key Characteristics of the Boc Protecting Group:

-

Stability: The Boc group is stable to a wide range of reagents, including organometallics, hydrides, and catalytic hydrogenation conditions.

-

Introduction: The protection reaction is generally high-yielding and proceeds under mild conditions.

-

Cleavage: Deprotection is achieved under acidic conditions, which are orthogonal to the cleavage conditions for other protecting groups like Fmoc and Cbz.

Experimental Protocols

Protection of a Secondary Amine with Di-tert-butyl dicarbonate (Boc)₂O

This protocol describes a general procedure for the protection of a secondary amine using (Boc)₂O.

Materials:

-

Secondary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the secondary amine (1.0 eq) in the chosen solvent (DCM or THF) to a concentration of approximately 0.1-0.5 M.

-

Add the base (TEA or DIPEA, 1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add (Boc)₂O (1.1-1.3 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc protected secondary amine.

Deprotection of an N-Boc Protected Secondary Amine

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc protected secondary amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected secondary amine (1.0 eq) in DCM to a concentration of approximately 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 eq) to the solution. The amount of TFA can be adjusted based on the substrate's sensitivity. A common ratio is 1:1 TFA:DCM (v/v).

-

Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The deprotection is usually complete within 30 minutes to 2 hours.

-

Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography or crystallization to obtain the pure secondary amine.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Secondary Amines

| Parameter | Condition A | Condition B | Condition C |

| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | 4-Dimethylaminopyridine (DMAP) (catalytic) + TEA |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Yield | 85-95% | 90-98% | 90-99% |

| Reaction Time | 2-12 hours | 1-8 hours | 1-6 hours |

| Notes | Standard, widely applicable conditions. | DIPEA is less nucleophilic and can be advantageous for sensitive substrates. | DMAP can significantly accelerate the reaction rate. |

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 30 min - 2 hours | Standard and highly effective. Volatile and easily removed. |

| Hydrochloric Acid (HCl) | Dioxane or Ether | 0 °C to Room Temperature | 1 - 4 hours | Provides the amine as its hydrochloride salt, which can be advantageous for purification and handling. |

| Formic Acid | No solvent | Room Temperature | 12 - 48 hours | Milder conditions, suitable for acid-sensitive substrates. |

| Trimethylsilyl iodide (TMSI) | Chloroform or DCM | 0 °C to Room Temperature | 15 min - 1 hour | Very mild and neutral conditions. |

Visualizations

Caption: Workflow for the Boc protection of a secondary amine.

Caption: Workflow for the deprotection of an N-Boc secondary amine.

Caption: Orthogonality of common amine protecting groups.

Application Notes and Protocols for tert-Butyl 3-hydroxypropylmethylcarbamate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butyl 3-hydroxypropylmethylcarbamate as a linker in solid-phase peptide synthesis (SPPS). This bifunctional reagent is valuable for introducing a hydroxyl-terminated propyl linker onto peptides, enabling further modifications or altering the pharmacokinetic properties of the peptide.

Introduction

This compound is a versatile building block used in SPPS to introduce a flexible, three-carbon hydroxyl-terminated linker. The tert-butoxycarbonyl (Boc) protecting group on the methylamino group allows for its direct incorporation into standard Fmoc-based SPPS protocols. The terminal hydroxyl group can be used for subsequent conjugations, such as the attachment of small molecules, labels, or for creating peptide-drug conjugates.

Key Applications:

-

Introduction of a Hydrophilic Linker: The propyl hydroxyl linker can increase the hydrophilicity of a peptide.

-

Site for Further Conjugation: The terminal hydroxyl group serves as a handle for attaching other molecules of interest.

-

Modification of Peptide Termini: It can be coupled to the N-terminus of a peptide chain or used to modify the C-terminus.

-

Synthesis of Modified Peptides: Enables the creation of peptides with altered biological activities or pharmacokinetic profiles.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |

Experimental Protocols

The following protocols are generalized for the manual incorporation of this compound in Fmoc-based SPPS.

Protocol 1: Coupling to the N-Terminus of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the free N-terminus of a peptide chain synthesized on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOBt (3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Quantitative Data Summary for N-Terminal Coupling:

| Reagent | Equivalents (eq.) |

| This compound | 3 |

| Coupling Reagent (e.g., HATU) | 2.9 |

| Additive (e.g., HOBt) | 3 |

| DIPEA | 6 |

Protocol 2: Boc Deprotection and Final Cleavage

This protocol outlines the removal of the Boc protecting group from the incorporated linker and the final cleavage of the modified peptide from the resin.

Materials:

-

Peptide-resin with N-terminal this compound modification

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

TFA cleavage cocktail (e.g., TFA/TIPS/H₂O; 95:2.5:2.5)[1]

-

Cold diethyl ether

Procedure:

-

Boc Deprotection (Optional, for further modification): Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group, yielding a free methylamino group.[2]

-

Final Cleavage and Deprotection: To cleave the modified peptide from the resin and remove side-chain protecting groups, treat the resin with a TFA cleavage cocktail for 2-3 hours.[2]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

-

Drying: Dry the peptide pellet under vacuum.

Common Cleavage Cocktail Composition:

| Component | Percentage (%) |

| Trifluoroacetic Acid (TFA) | 95 |

| Triisopropylsilane (TIPS) | 2.5 |

| Water (H₂O) | 2.5 |

Visualizations

Experimental Workflow for N-Terminal Modification

References